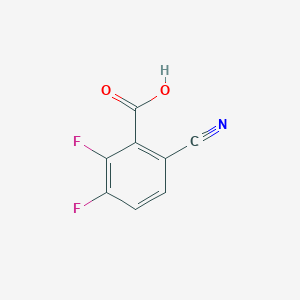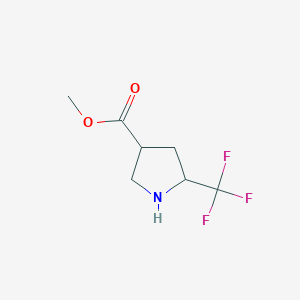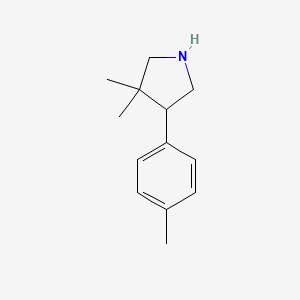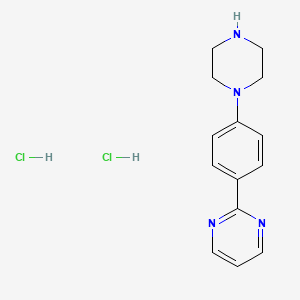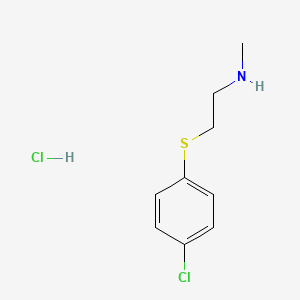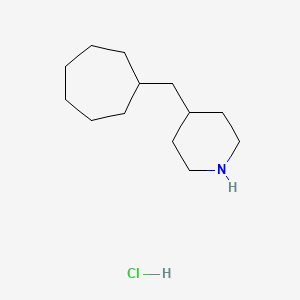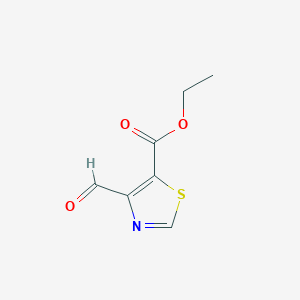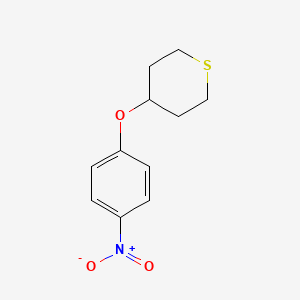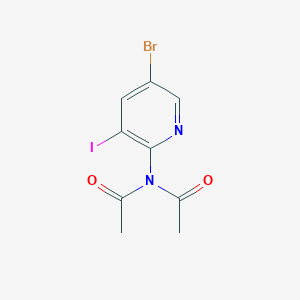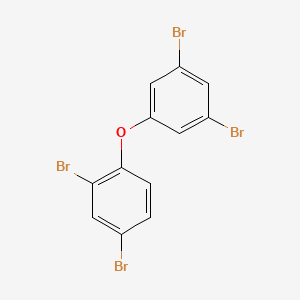
2,3',4,5'-Tetrabromodiphenyl ether
Descripción general
Descripción
“2,3’,4,5’-Tetrabromodiphenyl ether” is a type of polybrominated diphenyl ether (PBDE) with the molecular formula C12H6Br4O . It has an average mass of 485.791 Da and a monoisotopic mass of 481.715179 Da . PBDEs are a new class of global, persistent, and toxic contaminants .
Molecular Structure Analysis
The molecular structure of “2,3’,4,5’-Tetrabromodiphenyl ether” consists of two phenyl rings connected by an ether linkage, with four bromine atoms attached to the phenyl rings .
Aplicaciones Científicas De Investigación
Environmental Science & Engineering
- Application : Debromination of BDE-47 .
- Method : A technique of zero-valent zinc coupled with ascorbic acid (ZVZ/AA) was developed and applied to debrominate BDE-47 . The reaction conditions were optimized by the addition of 100 mg/L ZVZ particles and 3 mmol/L AA at original solution pH = 4.00 using the solvent of methanol/H2O (v:v = 4:6) .
- Results : This method could convert approximately 94% of 5 mg/L BDE-47 into lower-brominated diphenyl ethers within a 90 min at the ZVZ/AA system . The high debromination of BDE-47 was mainly attributed to the effect of AA that inhibits the formation of Zn (II) (hydr)oxide passivation layers and promotes the corrosion of ZVZ .
Toxicology
- Application : Studying the toxic effects of BDE-47 on marine algae .
- Method : The relative toxicities of three BDEs, BDE-47, BDE-99 and BDE-154 on marine phytoplankton algae Isochrysis galbana were determined . The 72-h inhibition of autotrophic growth rate was calculated according to standard methods .
- Results : No observable effect concentration (NOEC) values were 2.53 μg L−1 for BDE-47 . The 50% inhibitions of growth rate (IC50) values were: 25.7 μg L−1 BDE-47 . Significant adverse effects were observed for all compounds at concentrations >15 μg L−1 .
Industrial Use
- Application : Used as a flame retardant .
- Method : BDE-66, a polybrominated diphenyl ether (PBDE) that is similar to BDE-47, is used as a flame retardant in plastics and textile materials .
- Results : It can be found in the adipose tissue, plasma, and human milk .
Photocatalysis and Photolysis
- Application : Degradation of BDE-47 .
- Method : The work compared two techniques, namely photocatalytic reaction (PCR) and photolysis (PL), in the degradation of 2,2,4,4-tetrabromodiphenyl ether (BDE-47) .
- Results : The specific results were not detailed in the source .
Biomonitoring
- Application : Monitoring of PBDEs in the environment .
- Method : PBDEs, including BDE-47, are monitored in the environment as they can enter the environment from volatilization, leaching, or degradation of PBDE-containing products .
- Results : PBDEs have been found in various environments and even in human tissues .
Chemical Production
- Application : Production of flame retardants .
- Method : BDE-47 is produced commercially and used as a flame retardant in various materials .
- Results : BDE-47 can be found in various products and environments due to its widespread use .
Chemical Properties and Production
- Application : BDE-47 is used in the production of flame retardants .
- Method : BDE-47 is produced commercially and used as a flame retardant in various materials .
- Results : BDE-47 can be found in various products and environments due to its widespread use .
Biomonitoring
- Application : Monitoring of PBDEs in the environment .
- Method : PBDEs, including BDE-47, are monitored in the environment as they can enter the environment from volatilization, leaching, or degradation of PBDE-containing products .
- Results : PBDEs have been found in various environments and even in human tissues .
Photocatalysis and Photolysis
Propiedades
IUPAC Name |
1,3-dibromo-5-(2,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-2-12(11(16)6-7)17-10-4-8(14)3-9(15)5-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWGRLCUOLLWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879889 | |
| Record name | 2,4-Dibromo-1-(3,5-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,5'-Tetrabromodiphenyl ether | |
CAS RN |
446254-38-2 | |
| Record name | 2,3',4,5'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dibromo-1-(3,5-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,5'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X851UVA7AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



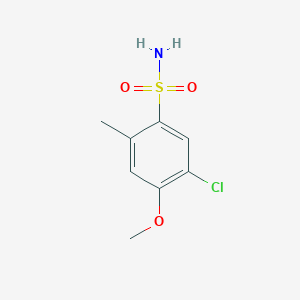

![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)

![[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol](/img/structure/B1432598.png)
